3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide
Description
The compound 3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide is a complex heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidine core fused with a sulfonamide moiety. Its structure includes:
- A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold, which is a tricyclic system with nitrogen atoms at strategic positions.
- A 3-chlorobenzenesulfonamide group linked via a 3-oxopropyl chain.
- A methyl substituent at the 2-position of the pyrazole ring.
Its structural complexity necessitates advanced synthesis and characterization techniques, such as NMR and X-ray crystallography (via SHELX programs) .
Properties
IUPAC Name |
3-chloro-N-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-13-9-18-21-11-14-12-24(8-6-17(14)25(18)23-13)19(26)5-7-22-29(27,28)16-4-2-3-15(20)10-16/h2-4,9-11,22H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAJVCDAZGEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCNS(=O)(=O)C4=CC(=CC=C4)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide belongs to a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₁ClN₄O₂S
- Molecular Weight : 396.92 g/mol
This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds with a similar pyrazolo[1,5-a]pyridine structure often exhibit significant interactions with various biological targets:
- GABA Receptor Modulation : Compounds in this class have been studied for their ability to modulate GABA_A receptor activity, which is crucial for neurotransmission and has implications in treating anxiety and epilepsy .
- PI3K Inhibition : Some derivatives demonstrate potent inhibition of phosphoinositide 3-kinases (PI3K), which are involved in cell growth and survival pathways .
- Kinase Inhibition : The compound may also interact with cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are significant in cancer therapy .
Anticancer Potential
A notable aspect of the biological activity of this compound is its anticancer potential. Various studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit:
- Selective Cytotoxicity : The compound has shown selective cytotoxic effects against several cancer cell lines. For instance, compounds similar to this structure demonstrated IC₅₀ values in the low micromolar range against various human cancer types .
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| 3-chloro-N-(...) | 0.09 - 0.45 | CDK2/TRKA |
Anti-inflammatory Activity
Additionally, the compound has been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory pathways mediated by mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3. The following table summarizes the findings:
| Compound | IC₅₀ (µM) | Inflammatory Pathway |
|---|---|---|
| 3-chloro-N-(...) | <50 | NF-kB/AP-1 |
Study 1: GABA_A Receptor Modulation
In a study examining GABA_A receptor modulators, derivatives similar to our compound were evaluated using electrophysiological techniques on recombinant receptors. The results indicated significant modulation at concentrations as low as 10 µM .
Study 2: PI3K Inhibition
A series of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit PI3Kβ. Among these, certain derivatives displayed high potency with IC₅₀ values below 100 nM, suggesting a strong potential for developing anti-cancer therapies targeting this pathway .
Comparison with Similar Compounds
Pyrazolo-Pyrimidinone Derivatives
- MK82 (3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one): Core Structure: Pyrazolo[1,5-a]pyrimidin-7(4H)-one. Substituents: 3-Chlorophenyl group at position 3. Synthesis: Prepared from 3-(3-chlorophenyl)-3-oxopropanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate . Key Difference: Lacks the sulfonamide group and pyrido ring fusion present in the target compound.
Benzenesulfonamide-Linked Pyrazolo-Pyrimidines
- Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide): Core Structure: Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent. Substituents: Fluorinated aryl groups and a benzamide linkage. Key Difference: Incorporates a chromenone moiety instead of a pyrido ring and uses a benzamide group rather than a sulfonamide .
Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from similar compounds:
*Estimates based on structural analogs.
Structural Elucidation Techniques
- NMR Analysis : demonstrates that chemical shift comparisons (e.g., regions A and B in Figure 6) can identify substituent-induced electronic changes. The target compound’s sulfonamide group would likely cause distinct shifts in the pyrido-pyrimidine region .
Lumping Strategy for Property Prediction
As per , compounds with similar cores (e.g., fused nitrogen heterocycles) may be grouped for predictive modeling. The target compound could be lumped with other sulfonamide-pyrimidine hybrids to estimate reactivity or bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
